![molecular formula C13H9NO4 B1613280 5-Nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 188355-96-6](/img/structure/B1613280.png)
5-Nitro-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
5-Nitro-[1,1’-biphenyl]-3-carboxylic acid is a compound that contains a biphenyl structure with a nitro group and a carboxylic acid group. The biphenyl structure consists of two benzene rings connected at the 1,1’ position . The nitro group is a common functional group in organic chemistry, known for its electron-withdrawing properties .
Synthesis Analysis
The synthesis of nitro-biphenyl compounds often involves nitration reactions starting with nitric acid . A specific synthesis method for a similar compound, 2′-bromo-2-fluoro-5-nitro-1,1’-biphenyl, involves a Suzuki–Miyaura cross-coupling between 2-iodo 4-nitro fluorobenzene and boronic acid in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid would consist of a biphenyl core with a nitro group attached to one of the benzene rings and a carboxylic acid group attached to the other. The exact structure would depend on the positions of these groups .Chemical Reactions Analysis
Nitro-containing compounds are known to participate in a variety of organic transformations due to their electron-withdrawing properties . Biphenyl compounds, including those with nitro groups, can undergo reactions such as electrophilic substitution, similar to benzene .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid would be influenced by its functional groups. For instance, the nitro group is strongly electron-withdrawing, which could affect the compound’s reactivity . The carboxylic acid group could contribute to the compound’s acidity and solubility .Scientific Research Applications
Synthesis of Schiff Bases and Metal Complexes
5-Nitro-[1,1’-biphenyl]-3-carboxylic acid is used in the synthesis of Schiff bases. These Schiff bases are then reacted with copper-, iron-, and zinc-acetate to produce corresponding complexes . These complexes have been studied for their potential biological activities .
Anticancer Applications
The Schiff bases derived from 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid and their metal complexes have been investigated for their potential anticancer properties .
Antimicrobial Applications
The same Schiff bases and their metal complexes have also been studied for their antimicrobial properties .
Reduction to 5-Aminosalicylic Acid
5-Nitro-[1,1’-biphenyl]-3-carboxylic acid can be reduced to 5-aminosalicylic acid (5-ASA) in an environmentally friendly chemistry process .
Pharmaceutical Applications
5-ASA, derived from 5-Nitro-[1,1’-biphenyl]-3-carboxylic acid, is used as a starting material for the synthesis of biologically active compounds for pharmaceutical industries .
Intermediate for Dyes
5-ASA is also used as an intermediate for dyes .
Synthesis of Polymeric Compounds
5-ASA is used in the synthesis of polymeric compounds which have potential applications in ion-exchange chromatography of cationic materials and selective binding of positively charged molecules .
Suzuki–Miyaura Cross Coupling
5-Nitro-[1,1’-biphenyl]-3-carboxylic acid is used in the Suzuki–Miyaura cross coupling process to produce 2′-bromo-2-fluoro-5-nitro-1,1′-biphenyl .
Mechanism of Action
Target of Action
Nitro compounds, including nitro-fatty acids (no2-fas), have been shown to interact with biological nucleophiles such as cysteine and histidine, supporting post-translational modifications of proteins .
Mode of Action
The electrophilic properties of the nitro group in nitro compounds allow them to undergo rapid and reversible reactions with biological nucleophiles . These reactions regulate key signaling pathways involved in gene expression responses, enzyme activity, and cellular processes .
Biochemical Pathways
Nitro compounds, including NO2-FAs, are derived from the non-enzymatic reactions of unsaturated fatty acids with reactive nitrogen species . They are produced under conditions of inflammation and oxidative stress in disease animal models . They play a protective role in a variety of metabolic diseases, associated with anti-atherosclerosis, blood-pressure lowering, and regulation of glycolipid metabolism and insulin resistance .
Pharmacokinetics
The compound’s predicted boiling point is 5820±500 °C, and its predicted density is 1498±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Nitro compounds, including no2-fas, have been associated with anti-atherosclerosis, blood-pressure lowering, and regulation of glycolipid metabolism and insulin resistance .
Action Environment
The production of nitro compounds, including no2-fas, is influenced by conditions of inflammation and oxidative stress .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-nitro-5-phenylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(16)11-6-10(7-12(8-11)14(17)18)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVASMLLEKRCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625445 | |
Record name | 5-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
188355-96-6 | |
Record name | 5-Nitro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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